Danthron

概要

説明

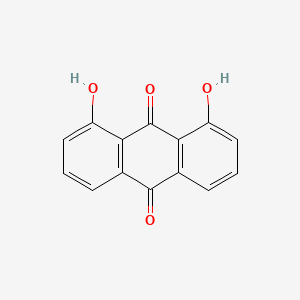

ダンロンは、クリザジンまたは1,8-ジヒドロキシアントラキノンとしても知られており、オレンジ色の有機化合物です。アントラキノン類に属し、アントラセン-9,10-キノン構造を特徴としています。 ダンロンは、一部の国では刺激性の下剤として主に使用されていますが、発がん性がある可能性があるため、他の国では使用が制限されています .

準備方法

合成経路と反応条件

ダンロンはいくつかの方法で合成できます。一般的な合成経路の1つは、硫酸中の二クロム酸カリウムによるアントラセンの酸化であり、続いて加水分解して1,8-ジヒドロキシアントラキノンが得られます。 別の方法では、触媒の存在下で過酸化水素を用いてアントラキノンを直接ヒドロキシル化します .

工業生産方法

工業的には、ダンロンは通常、アントラセンまたはアントラキノン誘導体の酸化によって製造されます。 反応条件には、通常、二クロム酸カリウムや過酸化水素などの強力な酸化剤の使用が含まれ、プロセスは、収率と純度を高くするために制御された温度と圧力の条件下で行われます .

化学反応の分析

反応の種類

ダンロンは、次のようなさまざまなタイプの化学反応を起こします。

酸化: ダンロンはさらに酸化されて、さまざまなキノン誘導体になります。

還元: ヒドロキノン誘導体を生成するために還元できます。

一般的な試薬と条件

酸化: 硫酸中の二クロム酸カリウムまたは触媒の存在下での過酸化水素。

還元: 水素化ホウ素ナトリウムまたは他の還元剤。

生成される主要な生成物

酸化: キノン誘導体の生成。

還元: ヒドロキノン誘導体の生成。

置換: 置換アントラキノン誘導体の生成.

科学研究の応用

ダンロンは、次のものを含むいくつかの科学研究の応用があります。

化学: さまざまなアントラキノン誘導体の合成における前駆体として使用されています。

生物学: 細胞プロセスに対する影響と、抗がん剤としての可能性が研究されています。

医学: オピオイドによる便秘作用を打ち消すために、緩和ケアで刺激性の下剤として使用されています。

科学的研究の応用

Antiangiogenic Properties

Recent studies have highlighted danthron's potential as an antiangiogenic agent. Research indicates that this compound inhibits key functions of activated endothelial cells, such as proliferation and tube formation, suggesting its utility in cancer treatment and prevention. Specifically, in vitro studies demonstrated that this compound reduced intracellular reactive oxygen species and enhanced intracellular sulfhydryl groups, which are critical for cellular antioxidant defenses .

Table 1: Summary of Antiangiogenic Effects of this compound

Metabolic Regulation

This compound has been shown to activate AMP-activated protein kinase (AMPK), a crucial regulator of energy metabolism. This activation leads to reduced lipid synthesis and enhanced glucose consumption in liver and muscle cell lines. The compound effectively modulates lipid metabolism by decreasing the expression of sterol regulatory element-binding protein 1c and fatty acid synthetase genes .

Table 2: Effects of this compound on Metabolism

| Parameter | Effect Observed |

|---|---|

| Lipid Content | Decreased in HepG2 and C2C12 cells |

| Glucose Consumption | Increased significantly |

| Gene Expression | Downregulation of SREBP1c and FAS |

Anticancer Activity

This compound exhibits anticancer properties through mechanisms such as inducing DNA damage and inhibiting DNA repair processes. These effects contribute to its antiproliferative and antimetastatic capabilities, making it a candidate for further investigation in cancer therapeutics .

Dye Manufacturing

Historically, this compound has been utilized as an intermediate in dye production due to its vibrant color properties. Its application in the textile industry remains significant, where it serves as a dyeing agent for various fabrics.

Biodegradable Materials

Recent innovations have explored the use of this compound in developing biodegradable films with UV resistance when combined with lignin-based materials. This application is particularly relevant for environmentally friendly packaging solutions .

This compound in Cancer Research

A notable study investigated the effects of this compound on human breast cancer cells (MDA-MB231) and fibrosarcoma cells (HT1080). The results indicated that this compound not only inhibited cell proliferation but also reduced metastatic potential when administered at specific concentrations .

This compound's Role in Metabolic Disorders

In a study focusing on obesity-related metabolic disorders, this compound was administered to high-fat diet-induced obesity mice. The findings revealed significant improvements in insulin sensitivity and lipid profiles, showcasing its potential as a therapeutic agent for diabetes management .

作用機序

ダンロンは、主に細胞経路との相互作用を通じてその効果を発揮します。下剤としての使用の文脈では、ダンロンは腸粘膜を刺激し、蠕動運動と排便を増加させます。下剤効果における正確な分子標的と経路は完全には解明されていません。 ダンロンの抗がん活性の可能性は、ヘムオキシゲナーゼ-1とチトクロームP450レダクターゼの相互作用を阻害する能力に起因しており、それにより細胞の酸化ストレスとアポトーシス経路に影響を与えます .

類似の化合物との比較

ダンロンは、次のような他のアントラキノンと構造的に類似しています。

アントラキノン: ダンロンが由来する母体化合物。

レイン: 下剤作用が同様の別のヒドロキシアントラキノン。

エモジン: 下剤作用と抗がん作用を持つ天然アントラキノン.

独自性

ダンロンの独自性は、アントラキノン構造の1位と8位にある2つのヒドロキシル基にあり、これにより特定の化学反応性と生物活性を与えます。 ヘムオキシゲナーゼ-1の相互作用を阻害する抗がん剤としての可能性は、他のアントラキノンと比較して際立った特徴です .

類似化合物との比較

Dantron is structurally similar to other anthraquinones such as:

Anthraquinone: The parent compound from which dantron is derived.

Rhein: Another hydroxyanthraquinone with similar laxative properties.

Emodin: A naturally occurring anthraquinone with laxative and anticancer properties.

Uniqueness

Dantron’s uniqueness lies in its dual hydroxyl groups at positions 1 and 8 on the anthraquinone structure, which confer specific chemical reactivity and biological activity. Its potential as an anticancer agent through the inhibition of heme oxygenase-1 interaction is a distinguishing feature compared to other anthraquinones .

生物活性

Danthron, also known as chrysazin or 1,8-dihydroxyanthraquinone, is a compound with significant biological activity, particularly in the fields of cancer research, metabolic regulation, and antiangiogenesis. This article synthesizes recent research findings on this compound's biological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is an anthraquinone derivative isolated from various natural sources, including marine fungi. It has garnered attention due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and metabolic regulatory activities.

-

AMPK Activation :

This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. In vitro studies demonstrated that this compound treatment increased AMPK phosphorylation and reduced lipid synthesis by downregulating sterol regulatory element-binding protein 1c (SREBP1c) and fatty acid synthetase (FAS) gene expressions in HepG2 and C2C12 cells. This suggests its potential as an anti-diabetic agent by improving glucose metabolism and reducing lipid accumulation . -

Antioxidant Properties :

This compound exhibits antioxidant effects by reducing intracellular reactive oxygen species (ROS) levels and increasing sulfhydryl groups in endothelial and tumor cells. This property contributes to its protective role against oxidative stress-induced damage . -

Antiangiogenic Activity :

Research has shown that this compound inhibits key functions of endothelial cells, such as proliferation and tube formation, indicating its potential as an antiangiogenic agent. In vivo assays further support its role in inhibiting angiogenesis . -

Anticancer Effects :

This compound induces apoptosis in tumor cells while sparing endothelial cells from similar effects. It has shown moderate antitumor activity against breast carcinoma (MDA-MB231) and fibrosarcoma (HT1080) cell lines . Additionally, it has been implicated in DNA damage response pathways, suggesting a mechanism for its antiproliferative effects .

Table 1: Summary of Biological Activities of this compound

Toxicological Studies

Despite its therapeutic potential, this compound has been associated with carcinogenicity in animal models. Studies have indicated that oral exposure to this compound resulted in tumors in rodents at various tissue sites. For instance, a two-stage carcinogenicity study showed a significant incidence of intestinal adenomas and adenocarcinomas in rats treated with this compound over extended periods . This raises concerns regarding its safety profile and necessitates further investigation into its long-term effects.

特性

IUPAC Name |

1,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPFLULOKWLNNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020328 | |

| Record name | Danthron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Danthron is an orange crystalline powder. Almost odorless and tasteless. (NTP, 1992), Solid | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dantron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Insoluble in water; slightly soluble in ethanol, diethyl ether; soluble in acetone, acetic acid, alkali, Almost insoluble in water (6.5X10-6 mols/L at 25 °C), in alcohol (1:2000). Moderately soluble in ether (1:500), in chloroform; soluble in 10 parts hot glacial acetic acid. Very slightly soluble in aqueous solutions of alkali hydroxides: about 0.8 g dissolves in 100 ml 0.5N NaOH. | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (Air = 1) | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanism of metal-mediated DNA damage by carcinogenic danthron (1,8-dihydroxyanthraquinone) and anthraquinone was investigated by the DNA sequencing technique using 32P-labeled human DNA fragments obtained from the human c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Danthron caused DNA damage particularly at guanines in the 5'-GG-3', 5'-GGGG-3', 5'-GGGGG-3' sequences (damaged bases are underlined) in the presence of Cu(II), cytochrome P450 reductase and the NADPH-generating system. The DNA damage was inhibited by catalase and bathocuproine, suggesting the involvement of H2O2 and Cu(I). The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine increased with increasing concentration of danthron. On the other hand, carcinogenic anthraquinone induced less oxidative DNA damage than danthron. Electron spin resonance study showed that the semiquinone radical could be produced by P450 reductase plus NADPH-mediated reduction of danthron, while little signal was observed with anthraquinone. These results suggest that danthron is much more likely to be reduced by P450 reductase and generate reactive oxygen species through the redox cycle, leading to more extensive Cu(II)-mediated DNA damage than anthraquinone. In the case of anthraquinone, its hydroxylated metabolites with similar reactivity to danthron may participate in DNA damage in vivo. /It was concluded/ that oxidative DNA damage by danthron and anthraquinone seems to be relevant for the expression of their carcinogenicity., ... All three tested anthraquinones, emodin, aloe-emodin, and danthron, showed capabilities to inhibit the non-covalent binding of bisbenzimide Hoechst 33342 to isolated DNA and in mouse lymphoma L5178Y cells comparable to the topoisomerase II inhibitor and intercalator m-amsacrine. In a cell-free decatenation assay, emodin exerted a stronger, danthron a similar and aloe-emodin a weaker inhibition of topoisomerase II activity than m-amsacrine. Analysis of the chromosomal extent of DNA damage induced by these anthraquinones was performed in mouse lymphoma L5178Y cells. Anthraquinone-induced mutant cell clones showed similar chromosomal lesions when compared to the topoisomerase II inhibitors etoposide and m-amsacrine, but were different from mutants induced by the DNA alkylator ethyl methanesulfonate. These data support the idea that inhibition of the catalytic activity of topoisomerase II contributes to anthraquinone-induced genotoxicity and mutagenicity. | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red or red-yellow needles or leaves (from alcohol), Orange needles from alcohol, Orange powder or reddish-brown needles | |

CAS No. |

117-10-2 | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danthron [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dantron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | danthron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | danthron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | danthron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,8-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Danthron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dantron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANTHRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4XE6IBF3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dantron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

379 °F (NTP, 1992), 193 °C | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dantron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dantron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between danthrone and anthralin?

A1: Danthrone, also known as chrysazin, is a major metabolite of anthralin (1,8-dihydroxyanthrone) [, ]. Anthralin is oxidized to danthrone in the skin following topical application []. Conversely, when danthrone is ingested orally, it is reduced back to anthralin in the large bowel [].

Q2: Does danthrone share the same biological activities as anthralin?

A2: While both are anthraquinone derivatives, danthrone does not exhibit the same biological activity as anthralin. Several studies demonstrate that danthrone, unlike anthralin, does not inhibit leukotriene production [, ], nor does it affect human monocyte functions like superoxide-anion generation and enzyme degranulation []. These findings suggest that danthrone is largely inactive compared to anthralin in these specific biological contexts.

Q3: What is the antifungal activity of danthrone?

A3: Danthrone has shown promising antifungal activity against several plant pathogenic fungi, including Botrytis cinerea, Erysiphe graminis, Phytophthora infestans, and Pyricularia grisea []. This suggests potential applications in agriculture for crop protection.

Q4: Does danthrone possess antioxidant properties?

A4: Although structurally similar to other antioxidant polyphenols, danthrone exhibited minimal antioxidant activity in studies assessing lipid peroxidation and protein oxidation [, ]. This suggests that the presence of specific structural features, such as catechol groups, plays a crucial role in determining the antioxidant potency of polyphenols.

Q5: What research tools and resources are available for studying danthrone?

A7: Various analytical techniques, including cyclic voltammetry for studying redox properties [], chromatographic methods for isolation and identification [], and bacterial assays for assessing mutagenicity [], have been employed to investigate the properties of danthrone. Further research utilizing these and other advanced techniques can contribute to a deeper understanding of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。